

# Spectroscopic Profile of Isobutyl Angelate: A Technical Guide

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## Compound of Interest

Compound Name: *Isobutyl angelate*

Cat. No.: *B145879*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl angelate**, a fatty acid ester with applications in the flavor and fragrance industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isobutyl angelate**, along with the experimental protocols for acquiring these spectra.

## Structural Elucidation through Spectroscopic Analysis

The structural characterization of **isobutyl angelate**, systematically named 2-methylpropyl (2Z)-2-methylbut-2-enoate, is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **isobutyl angelate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isobutyl Angelate** (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Protons
~6.0	Quartet (q)	1H
~3.9	Doublet (d)	2H
~1.9	Multiplet (m)	1H
~1.8	Singlet (s)	3H
~1.8	Doublet (d)	3H
~0.9	Doublet (d)	6H

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isobutyl Angelate** (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Carbon Atom
~168	C=O
~138	=C-
~128	=CH-
~70	-O-CH <sub>2</sub> -
~28	-CH-
~20	-CH <sub>3</sub>
~19	-CH <sub>3</sub>
~16	-CH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of esters like **isobutyl angelate** can be obtained by following a standard protocol.[\[1\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of the **isobutyl angelate** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

#### Instrumentation and Data Acquisition:

- Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically used.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is employed to simplify the spectrum and improve the signal-to-noise ratio.
- Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **isobutyl angelate** will prominently feature absorptions corresponding to its ester and alkene functional groups.

Table 3: IR Spectroscopic Data for **Isobutyl Angelate**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~2960	C-H stretch (alkane)
~1715	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1650	C=C stretch (alkene)
~1150	C-O stretch (ester)

## Experimental Protocol for IR Spectroscopy

As **isobutyl angelate** is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid film method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

#### Sample Preparation:

- Place a single drop of neat **isobutyl angelate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

#### Instrumentation and Data Acquisition:

- Place the "sandwiched" salt plates in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate any interference.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. **Isobutyl angelate** has a molecular weight of 156.22 g/mol .[\[5\]](#)

Table 4: Mass Spectrometry Data for **Isobutyl Angelate**

m/z	Relative Intensity	Putative Fragment
156	Low	$[\text{M}]^+$ (Molecular Ion)
101	High	$[\text{M} - \text{C}_4\text{H}_9]^+$
100	High	$[\text{M} - \text{C}_4\text{H}_9\text{O}]^+$
83	High	$[\text{C}_5\text{H}_7\text{O}]^+$
55	High	$[\text{C}_4\text{H}_7]^+$

Note: The relative intensities can vary depending on the ionization method and instrument conditions. The NIST Mass Spectrometry Data Center provides two main library entries for **isobutyl angelate**, with the most prominent peaks being at  $m/z$  83, 101, and 55 in one, and 100, 55, and 83 in the other.<sup>[5]</sup>

## Experimental Protocol for Mass Spectrometry

For a volatile compound like **isobutyl angelate**, gas chromatography-mass spectrometry (GC-MS) is a common and effective analytical technique.

Sample Preparation:

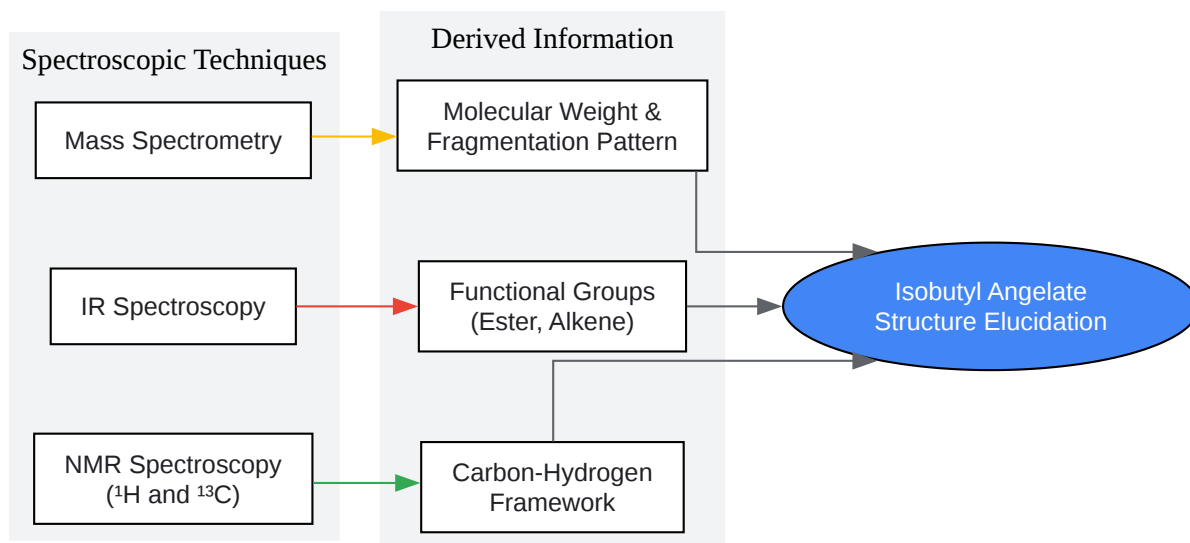
- Prepare a dilute solution of **isobutyl angelate** in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation and Data Acquisition:

- Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
- The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
- Electron ionization (EI) is a common method for fragmenting the sample molecules.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **isobutyl angelate** using the spectroscopic techniques described.



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### Spectroscopic workflow for **isobutyl angelate**.

This guide provides a foundational understanding of the key spectroscopic data for **isobutyl angelate**. For further, more detailed analyses, such as 2D NMR experiments (COSY, HSQC, HMBC), may be employed for unambiguous assignment of all proton and carbon signals.

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